REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O-:15].[CH3:32][CH2:33][OH:34].[CH3:9][OH:10].[CH:28]([OH:29])([CH3:30])[CH3:31].[Cl-:16].[N:1]#[C:2][c:3]1[cH:4][cH:5][cH:6][cH:7][n:8]1.[NH4+:11].[NH4+:17].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[NH2:1][C:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][n:8]1)=[NH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
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|
Type
|
product
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Smiles
|
N=C(N)c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |